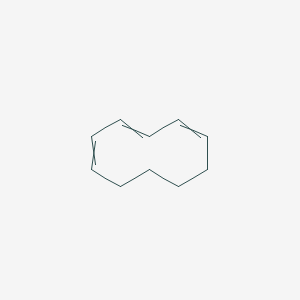
Cyclodeca-1,3,5-triene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Cyclodeca-1,3,5-triene is a cyclic hydrocarbon with the molecular formula C10H12 It is characterized by a ten-membered ring containing three conjugated double bonds
Preparation Methods
Synthetic Routes and Reaction Conditions: Cyclodeca-1,3,5-triene can be synthesized through various methods. One common approach involves the cyclization of linear polyenes under specific conditions. For example, the cyclization of 1,5,9-decatriene can yield this compound. This reaction typically requires a catalyst, such as a transition metal complex, and is conducted under controlled temperatures and pressures to ensure the formation of the desired product .
Industrial Production Methods: On an industrial scale, this compound can be produced through the trimerization of butadiene. This process involves the use of catalysts like titanium tetrachloride and ethylaluminum sesquichloride. The reaction is carried out in large reactors, and the product is purified through distillation and other separation techniques .
Chemical Reactions Analysis
Types of Reactions: Cyclodeca-1,3,5-triene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form epoxides or other oxygen-containing derivatives.
Reduction: Hydrogenation of this compound can yield cyclodecane.
Substitution: Electrophilic substitution reactions can occur at the double bonds, leading to the formation of substituted derivatives.
Common Reagents and Conditions:
Oxidation: Reagents like peroxy acids or dimethyldioxirane can be used for epoxidation.
Reduction: Hydrogenation typically requires a metal catalyst such as palladium or platinum.
Substitution: Electrophilic reagents like bromine or chlorine can be used under controlled conditions.
Major Products:
Oxidation: Epoxides and other oxygenated compounds.
Reduction: Cyclodecane.
Substitution: Halogenated derivatives.
Scientific Research Applications
Cyclodeca-1,3,5-triene has several applications in scientific research:
Chemistry: It is used as a model compound to study the behavior of cyclic polyenes and their reactions.
Biology: Research is ongoing to explore its potential biological activities and interactions with biomolecules.
Medicine: Although not widely used in medicine, its derivatives are being investigated for potential therapeutic applications.
Industry: this compound is used in the synthesis of various specialty chemicals and materials.
Mechanism of Action
The mechanism of action of cyclodeca-1,3,5-triene involves its interaction with various molecular targets. The conjugated double bonds in the compound allow it to participate in π-π interactions and other types of molecular interactions. These interactions can influence the compound’s reactivity and its ability to form complexes with other molecules. The exact pathways and targets depend on the specific reactions and applications being studied .
Comparison with Similar Compounds
Cyclodeca-1,3,5-triene can be compared with other cyclic polyenes, such as:
Cyclooctatetraene: An eight-membered ring with four conjugated double bonds.
Cycloheptatriene: A seven-membered ring with three conjugated double bonds.
Cyclohexatriene (Benzene): A six-membered ring with three conjugated double bonds, known for its aromatic stability.
Uniqueness: this compound is unique due to its ten-membered ring structure, which provides distinct chemical properties and reactivity compared to smaller or larger cyclic polyenes.
Properties
CAS No. |
112137-53-8 |
|---|---|
Molecular Formula |
C10H14 |
Molecular Weight |
134.22 g/mol |
IUPAC Name |
cyclodeca-1,3,5-triene |
InChI |
InChI=1S/C10H14/c1-2-4-6-8-10-9-7-5-3-1/h1-6H,7-10H2 |
InChI Key |
TXZNVWGSLKSTDH-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC=CC=CC=CC1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















